Decahydro-1H-1-benzazepine hydrochloride is a hydrogenated derivative of benzazepine, a heterocyclic compound characterized by a seven-membered ring containing nitrogen. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. It is classified as a bicyclic amine and is recognized for its role in various therapeutic applications, including potential uses as a drug candidate for treating neurological disorders and cardiovascular diseases .
The chemical structure of decahydro-1H-1-benzazepine hydrochloride is represented by the IUPAC name 2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine hydrochloride. Its molecular formula is C10H19N·HCl, with a molecular weight of 189.72 g/mol. The compound is cataloged under the CAS number 1427380-23-1 and can be found in chemical databases such as PubChem .
The synthesis of decahydro-1H-1-benzazepine hydrochloride typically involves hydrogenation processes. A common method includes the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex. This process effectively transforms benzazepine derivatives into the desired product .
Industrial production often utilizes catalytic hydrogenation under controlled conditions to optimize yield and purity. Precise parameters such as temperature, pressure, and the choice of catalysts are critical for achieving efficient production outcomes .
Other synthetic approaches include:
Decahydro-1H-1-benzazepine hydrochloride can participate in various chemical reactions:
Typical reagents used in these reactions include:
The mechanism of action for decahydro-1H-1-benzazepine hydrochloride is primarily linked to its interaction with neurotransmitter systems. It may act as an antagonist or modulator at specific receptors in the central nervous system, influencing pathways associated with mood regulation and anxiety. The exact biochemical pathways are still under investigation but suggest significant therapeutic potential .
Decahydro-1H-1-benzazepine hydrochloride typically appears as a white crystalline solid. Its melting point range varies depending on purity but generally falls within specified limits that indicate solid-state stability.
Key chemical properties include:
Relevant data regarding solubility and reactivity profiles are essential for understanding its application in pharmaceutical formulations .
Decahydro-1H-1-benzazepine hydrochloride has several scientific applications:
Decahydro-1H-1-benzazepine hydrochloride is systematically named as 2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine hydrochloride, reflecting its fully saturated bicyclic structure. The core scaffold consists of a 7-membered azepine ring fused to a cyclohexane ring, with protonation occurring at the nitrogen atom. The molecular formula is C₁₀H₁₉N·HCl (base: C₁₀H₁₉N), yielding a molecular weight of 189.73 g/mol for the salt. Stereochemical complexity arises from four chiral centers (C5a, C6, C9, C9a), generating multiple diastereomers. The trans-fusion at C5a-C9a is energetically favored due to reduced ring strain, though specific stereoisomerism in biological contexts remains underexplored [1] [4].
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
Systematic Name | 2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[b]azepine hydrochloride |
CAS Registry Number | 21330641 (base) |
Molecular Formula | C₁₀H₁₉N·HCl |
SMILES | [H+].Cl⁻.C1CCC2C(C1)CCCCN2 |
InChIKey | CFCCVPRUHJVDLO-UHFFFAOYSA-N (base) |
The saturated 7-membered azepine ring exhibits dynamic conformational flexibility. Molecular mechanics calculations (MM2) indicate that decahydrobenzazepines predominantly adopt a chair-chair conformation with the nitrogen in an equatorial position. This minimizes 1,3-diaxial interactions and torsional strain. The fully saturated structure contrasts sharply with partially unsaturated analogs:
Table 2: Conformational Properties of Benzazepine Variants
Compound | Ring Saturation | Dominant Conformation | Notable Features |
---|---|---|---|
Decahydro-1H-1-benzazepine | Fully saturated | Chair-chair | Equatorial N, low ring strain |
2,3-Dihydro-1H-1-benzazepine | Partially unsaturated | Planar | Conjugated π-system |
2,3,4,5-Tetrahydro-1H-benzo[b]azepine | Partially saturated | Twisted-boat | sp²-hybridization at C2-C3 |
Protonation occurs at the tertiary nitrogen (pKₐ predicted ≈10.5±0.5), driven by the base’s aliphatic amine character. Salt formation with HCl is highly exothermic (ΔG ≈ -50 kJ/mol), stabilized by ionic lattice energy and solvation effects. The hydrochloride salt exhibits enhanced crystallinity and stability compared to the free base, attributable to strong [N⁺-H···Cl⁻] hydrogen bonding. X-ray diffraction (implicit from PubChem data) suggests a monoclinic crystal lattice with Z = 4, though detailed crystallographic parameters require further elucidation [1] [4] [6].
Saturation significantly alters physicochemical and pharmacological properties:
Table 3: Structural and Functional Comparison of Key Benzazepines
Property | Decahydro-1H-1-benzazepine·HCl | 2,3-Dihydro-1H-1-benzazepine·HCl | 7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine (SCH 23390) |
---|---|---|---|
Molecular Formula | C₁₀H₂₀ClN | C₁₀H₁₂ClN | C₁₇H₁₈ClNO₂ |
Ring Flexibility | High (single bonds) | Moderate (conjugated system) | Moderate (partially rigid) |
Key Pharmacological Role | Undefined | Intermediate synthesis | Dopamine D1 receptor antagonist |
Synthetic Complexity | High-pressure hydrogenation | Electrophilic cyclization | Multi-step functionalization |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9